LTD4 Receptor Recognition: Exclusive Binding of (5S,6R) Stereoisomer Versus Three Other (5,6)-DiHETE Diastereoisomers
In a direct head-to-head comparison of all four synthetic (5,6)-DiHETE diastereoisomers, only the (5S,6R) configuration demonstrated recognition by the LTD4 receptor in guinea pig lung membrane binding assays. The other three stereoisomers—(5R,6S), (5S,6S), and (5R,6R)—exhibited no detectable binding to LTD4, LTC4, or LTB4 receptors [1]. This stereospecificity establishes that (5S,6R)-DiHETE is the sole biologically relevant stereoisomer within this compound class for LTD4 receptor-mediated signaling studies. The (5S,6R) isomer also contracted guinea pig ileum in vitro, an effect that was inhibited by the selective LTD4 receptor antagonists ICI 198,615 and SKF104,353, confirming functional LTD4 receptor agonism [1].
| Evidence Dimension | Receptor binding affinity |
|---|---|
| Target Compound Data | Positive recognition of LTD4 receptor |
| Comparator Or Baseline | (5R,6S)-DiHETE, (5S,6S)-DiHETE, and (5R,6R)-DiHETE: No recognition of LTD4, LTC4, or LTB4 receptors |
| Quantified Difference | Exclusive binding (all-or-none qualitative difference) |
| Conditions | Guinea pig lung membrane receptor binding assays; in vitro ileum contraction with antagonist validation |
Why This Matters
Procurement of non-stereochemically defined 5,6-DiHETE mixtures introduces unknown proportions of inactive stereoisomers, directly compromising experimental reproducibility and invalidating quantitative receptor pharmacology comparisons.
- [1] Muller A, Niel G, Bonne C, Rossi JC, Rechencq E, Lellouche JP, Kugel C, Girard JP, Beaucourt JP. Comparative biological activities of the four synthetic (5,6)-dihete isomers. Prostaglandins. 1989;38(6):635-644. View Source
